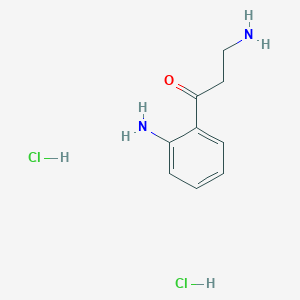

3-Amino-1-(2-aminophenyl)propan-1-one dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キヌラミンの塩酸塩は、血漿アミンオキシダーゼの蛍光基質およびプローブとして役立つ内因性アミンです 。これは、アミノ酸トリプトファンの代謝産物であるキヌレニン誘導体です。この化合物は、さまざまな生化学的プロセスにおける役割と科学研究における有用性で注目されています。

準備方法

合成経路と反応条件: キヌラミンの塩酸塩の合成は、通常、キヌレニンの脱炭酸反応に続いて、塩酸塩の形成を伴います。 反応条件には、通常、脱炭酸反応を促進するための適切な溶媒と触媒の使用が含まれます .

工業生産方法: キヌラミンの塩酸塩の工業生産には、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成が含まれます。 これには、連続フローリアクターと高度な精製技術を使用して目的の生成物を分離することが含まれる場合があります .

反応の種類:

酸化: キヌラミンはモノアミンオキシダーゼ(MAO)によって酸化されて4-ヒドロキシキノリンを生成します.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。

置換: キヌラミンは、特に強い求核剤の存在下で置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な試薬には、モノアミンオキシダーゼが含まれ、反応条件には生理的pHと温度が含まれます.

還元: 水素化ホウ素ナトリウムなどの還元剤は、制御された条件下で使用できます。

置換: 水素化ナトリウムなどの強力な求核剤は、置換反応を促進することができます。

主な生成物:

酸化: キヌラミンの酸化の主な生成物は4-ヒドロキシキノリンです.

還元と置換: 生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究への応用

キヌラミンの塩酸塩は、科学研究で幅広い用途があります。

科学的研究の応用

Kynuramine (dihydrochloride) has a wide range of applications in scientific research:

作用機序

キヌラミンは、主にモノアミンオキシダーゼとの相互作用を通じて効果を発揮します。これらの酵素によって酸化されると、キヌラミンは4-ヒドロキシキノリンに変換され、蛍光によって検出できます。 この相互作用は、モノアミンオキシダーゼの速度論と阻害を研究するのに役立ち、さまざまな生理学的および病理学的プロセスにおける役割に関する洞察を提供します .

類似の化合物:

キヌレニン: キヌラミンの前駆体であり、トリプトファンの代謝に関与しています。

セロトニン: モノアミンオキシダーゼの別の基質であり、異なる生理学的役割を果たします。

フェニルエチルアミン: モノアミンオキシダーゼBの基質であり、同様の生化学的研究に使用されています.

独自性: キヌラミンは、モノアミンオキシダーゼの蛍光基質としての独自の特性により、研究において特に価値があります。 酸化されると検出可能な生成物(4-ヒドロキシキノリン)に変換される能力は、他の同様の化合物とは異なります .

類似化合物との比較

Kynurenine: A precursor to kynuramine, involved in tryptophan metabolism.

Serotonin: Another substrate for monoamine oxidases, with distinct physiological roles.

Phenylethylamine: A substrate for monoamine oxidase B, used in similar biochemical studies.

Uniqueness: Kynuramine’s unique property as a fluorescent substrate for monoamine oxidases makes it particularly valuable in research. Its ability to be converted to a detectable product (4-hydroxyquinoline) upon oxidation sets it apart from other similar compounds .

生物活性

3-Amino-1-(2-aminophenyl)propan-1-one dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10Cl2N2O. It features an amine group, which is significant for its biological activity, particularly in enzyme interactions and receptor binding.

| Property | Value |

|---|---|

| Molecular Weight | 215.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Acidic |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds with active sites on enzymes, while the ketone group can stabilize interactions within the target sites, modulating their activity.

Enzyme Interactions

Research indicates that this compound may influence biochemical pathways related to neurotransmitter synthesis and amino acid metabolism. Specifically, it has been shown to act as a substrate in biochemical assays, suggesting its potential role in enzyme mechanism studies.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to 3-Amino-1-(2-aminophenyl)propan-1-one have shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism appears to involve inducing apoptosis in cancer cells, which is critical for therapeutic applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives on A549 cells. The results indicated that certain modifications to the phenyl ring significantly enhanced anticancer activity, reducing cell viability by up to 64% compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against resistant strains of Staphylococcus aureus. The study found that specific derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL against resistant strains, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3-Amino-1-(2-aminophenyl)propan-1-one | Ketone derivative | Anticancer, antimicrobial |

| 3-Amino-3-(2-aminophenyl)propan-1-ol | Alcohol derivative | Enzyme interaction |

| 3-Amino-benzazepin derivatives | Benzazepine structure | ACE inhibition |

特性

IUPAC Name |

3-amino-1-(2-aminophenyl)propan-1-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUIHRRGPBPUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36681-58-0 |

Source

|

| Record name | 3-amino-1-(2-aminophenyl)propan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。